molecular formula C16H13ClN2OS B2917871 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide CAS No. 912758-64-6

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No. B2917871
CAS RN: 912758-64-6
M. Wt: 316.8
InChI Key: JRQPYYVUIWFCCH-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide, also known as CMT-3, is a synthetic compound that belongs to the class of benzothiazoles. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activity

A study on novel 4-thiazolidinone derivatives, which include compounds structurally similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide, demonstrated anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. Certain derivatives also exhibited sedative-hypnotic activity without impairing learning and memory, suggesting their potential application as benzodiazepine receptor agonists with therapeutic properties (Faizi et al., 2017).

Anticancer Properties

Research on indapamide derivatives, which are chemically related to the compound of interest, highlighted the synthesis of derivatives with proapoptotic activity against melanoma cell lines. These studies indicate the potential for developing novel anticancer agents based on modifications of the benzothiazole structure (Yılmaz et al., 2015).

Photocatalytic Degradation of Environmental Pollutants

A study on the photodecomposition of propyzamide (a compound with structural similarity to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide) using TiO2-loaded adsorbents demonstrated enhanced rates of mineralization and reduced concentrations of toxic intermediates. This suggests potential applications in environmental remediation and the design of more efficient photocatalytic systems (Torimoto et al., 1996).

Antimicrobial Activity

Compounds bearing the benzothiazole moiety, including those with structural similarities to the chemical , have been synthesized and evaluated for antimicrobial activity. Studies found that certain derivatives exhibit significant activity against various bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-3-5-11(6-4-9)15(20)19-16-18-14-10(2)12(17)7-8-13(14)21-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQPYYVUIWFCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

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